2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
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Overview
Description
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by a fused ring structure consisting of a cyclopentane ring and a benzene ring, with a carboxylic acid functional group attached to the indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydro-1H-inden-1-one with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using metal catalysts like palladium or nickel may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid.
Indole-3-acetic acid: A plant hormone with a similar indene structure but different functional groups.
2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid: A closely related compound with a different substitution pattern on the indene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(3,3-dimethyl-1,2-dihydroinden-1-yl)acetic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2)8-9(7-12(14)15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
ACQAKBYVPQUMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)CC(=O)O)C |
Origin of Product |
United States |
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